molecular formula C10H15N3O B2651445 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine CAS No. 2308525-14-4

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine

Cat. No.: B2651445
CAS No.: 2308525-14-4
M. Wt: 193.25
InChI Key: IQUGNNDVJSMDAA-QMMMGPOBSA-N
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Description

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a pyridine ring substituted with a morpholine moiety, which is further methylated

Preparation Methods

The synthesis of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine include:

Properties

IUPAC Name

5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGNNDVJSMDAA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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